5-Chloro-2-methoxyaniline
Overview
Description
5-Chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H8ClNO . . This compound is characterized by the presence of a chloro group at the fifth position and a methoxy group at the second position on the benzene ring, along with an amino group at the ortho position relative to the methoxy group . It appears as a pale grey to light grey crystalline powder .
Scientific Research Applications
Chemistry: 5-Chloro-2-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology and Medicine: In biological research, it is used in the synthesis of molecules that modulate biological pathways, such as appetite-modulating molecules .
Industry: It is employed in the production of agrochemicals, polymers, and other industrial chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to function as an intermediate in several organic reactions .
Mode of Action
5-Chloro-2-methoxyaniline has a highly active nitrogen atom where nucleophilic aromatic substitution or electrophilic substitution can occur . This allows it to interact with various targets and induce changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interaction with targets .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methoxyaniline plays a role in biochemical reactions, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the hydroxylation and demethylation of the compound, leading to the formation of metabolites that can further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound has been shown to inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as liver and kidney damage, have been reported at high doses of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These pathways include hydroxylation and demethylation reactions, leading to the formation of various metabolites. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be preferentially taken up by liver cells due to the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the endoplasmic reticulum, where it can interact with metabolic enzymes and affect protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxyaniline typically involves the reduction of 4-Chloro-2-nitroanisole . The reduction process can be carried out using iron filings and hydrochloric acid, followed by purification through steam distillation and recrystallization from water or aqueous ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-Chloro-2-nitroanisole using a suitable catalyst under controlled temperature and pressure conditions . The product is then purified to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in its precursor can be reduced to form the amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron filings and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: this compound from 4-Chloro-2-nitroanisole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 2-Chloro-5-methoxyaniline
- 4-Chloro-2-methoxyaniline
- 2-Amino-4-chloroanisole
Comparison: 5-Chloro-2-methoxyaniline is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties due to these positional differences .
Properties
IUPAC Name |
5-chloro-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMIPLNPSCJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4274-03-7 (hydrochloride) | |
Record name | 5-Chloroanisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0059116 | |
Record name | 5-Chloro-2-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-03-4 | |
Record name | 5-Chloro-2-methoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloroanisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-methoxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, 5-chloro-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-o-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLORO-O-ANISIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC5QZR6YNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-chloro-2-methoxyaniline in measuring AST activity?
A: this compound, when converted to its diazonium salt form (Fast Red RC), acts as a chromogenic reagent in the assay. [] While the research paper doesn't delve into the exact reaction mechanism, it highlights that the diazonium salt likely reacts with a product of the AST-catalyzed reaction, forming a colored compound. The intensity of the color is directly proportional to the AST activity in the sample.
Q2: What are the advantages of using this compound (Fast Red RC) compared to other diazonium salts for this application?
A: The research paper specifically highlights the enhanced pH stability of the dye formed by Fast Red RC compared to other diazonium salts. [] This stability is crucial for accurate and reliable measurement of AST activity, as it ensures consistent color development and minimizes variations due to slight pH fluctuations. Additionally, the use of dimethylformamide and methanol further enhances and stabilizes color development, contributing to the method's robustness. []
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